molecular formula C15H11ClN4O2 B14946583 4-[2-(3-chlorobenzyl)-2H-tetrazol-5-yl]benzoic acid

4-[2-(3-chlorobenzyl)-2H-tetrazol-5-yl]benzoic acid

Cat. No.: B14946583
M. Wt: 314.72 g/mol
InChI Key: VUUFLRSKRRURQM-UHFFFAOYSA-N
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Description

4-[2-(3-Chlorobenzyl)-2H-1,2,3,4-tetraazol-5-yl]benzoic acid is an organic compound that features a benzyl group substituted with a chlorine atom, a tetraazole ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3-chlorobenzyl)-2H-1,2,3,4-tetraazol-5-yl]benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Tetraazole Ring: The tetraazole ring can be synthesized via a cyclization reaction involving hydrazine and a nitrile compound under acidic conditions.

    Chlorobenzyl Substitution: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a nucleophile.

    Benzoic Acid Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-(3-Chlorobenzyl)-2H-1,2,3,4-tetraazol-5-yl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce benzyl alcohols.

Scientific Research Applications

4-[2-(3-Chlorobenzyl)-2H-1,2,3,4-tetraazol-5-yl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(3-chlorobenzyl)-2H-1,2,3,4-tetraazol-5-yl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The tetraazole ring and benzoic acid moiety play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[2-(3-chlorobenzyl)-2H-1,2,3,4-tetraazol-5-yl]benzoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H11ClN4O2

Molecular Weight

314.72 g/mol

IUPAC Name

4-[2-[(3-chlorophenyl)methyl]tetrazol-5-yl]benzoic acid

InChI

InChI=1S/C15H11ClN4O2/c16-13-3-1-2-10(8-13)9-20-18-14(17-19-20)11-4-6-12(7-5-11)15(21)22/h1-8H,9H2,(H,21,22)

InChI Key

VUUFLRSKRRURQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2N=C(N=N2)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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